N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-12(10-17-15)18-14(20)8-11-4-6-13(21-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFAEWTIASBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Dimethylamino Substitution:
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-methoxyphenylacetic acid to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Activity:
-
Antimicrobial Properties:
- Preliminary investigations suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness .
- Enzyme Inhibition:
Therapeutic Applications
Given its biological activities, N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide has potential therapeutic applications:
- Cancer Treatment: The compound's ability to target specific cancer cell lines positions it as a candidate for developing new anticancer therapies.
- Neurodegenerative Diseases: Its enzyme inhibition properties may lead to treatments for conditions like Alzheimer's disease.
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a selective cytotoxic effect on breast cancer cells while showing minimal toxicity to normal cells, suggesting its potential as a targeted therapy for breast cancer .
Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested for antimicrobial efficacy against Staphylococcus aureus. The results demonstrated significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide, highlighting variations in substituents, biological activities, and pharmacological implications:
Key Observations:
Heterocyclic Core Modifications: Replacement of the pyrimidine ring with benzothiazole (e.g., ) or thiazolidinone () alters electronic properties and target selectivity. The pyrimidine scaffold in N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate demonstrates broad pharmacological activities, suggesting the importance of hydrogen-bonding substituents (amino/hydroxyl) for target engagement .
4-Methoxyphenylacetamide Motif :
- This group is conserved across multiple analogs (e.g., ) and is associated with antimicrobial and antitumor activities. The methoxy group likely improves membrane permeability and modulates interactions with hydrophobic enzyme pockets .
Substituent Effects: Electron-withdrawing groups (Cl, CF₃) on benzothiazole rings enhance antitumor activity by increasing electrophilicity and binding affinity . Bulky substituents (e.g., naphthalene sulfonamide in ) shift applications from therapeutic to diagnostic (e.g., imaging probes) .
Pharmacological Divergence: Structural analogs with piperidine-phenylethyl groups () target opioid receptors, highlighting how non-heterocyclic substituents can redirect activity to entirely different pathways .
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 1421372-67-9
-
Structure :
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with acetamide in the presence of suitable catalysts. Various methods have been explored, including microwave-assisted synthesis, which has shown to enhance yield and reduce reaction time.
Antiinflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with pyrimidine structures have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A study reported IC50 values for COX-2 inhibition around 0.04 μmol, comparable to established anti-inflammatory agents like celecoxib .
Antimicrobial Activity
Research has demonstrated that this compound exhibits moderate antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability.
- Pyrimidine Core : The pyrimidine ring is essential for activity against COX enzymes.
- Methoxy Substitution : The methoxy group on the phenyl ring appears to contribute to increased potency against microbial strains.
Case Studies
- Anti-inflammatory Efficacy : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced inflammation compared to control groups treated with indomethacin .
- Antimicrobial Screening : In a screening of synthesized alkaloids, compounds structurally related to this compound showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as broad-spectrum antimicrobials .
Q & A
Q. What are the optimal synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 2-(4-methoxyphenyl)acetic acid derivatives with functionalized pyrimidine precursors. Key steps include:
- Acylation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF to form the acetamide bond .
- Pyrimidine Functionalization : Introduction of dimethylamino groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
Critical parameters: - Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Table: Yield Optimization
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acylation | DCM | 25 | 65–70 |
| Substitution | DMF | 80 | 75–80 |
Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the dimethylamino group on pyrimidine shows a singlet at δ 3.1–3.3 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 342.1682) .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ values calculated .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for targets like adenosine receptors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core Modifications :
- Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl) or bulky aryl groups to assess steric effects .
- Vary pyrimidine substituents (e.g., ethyl vs. methylamino) to study electronic influences .
- Biological Profiling : Compare IC₅₀ values across derivatives to identify critical pharmacophores .
Table: SAR Data Example
| Derivative | R Group (Pyrimidine) | IC₅₀ (EGFR, nM) |
|---|---|---|
| Parent | NMe₂ | 120 |
| Analog A | NEt₂ | 85 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Target Validation : CRISPR knockout models confirm target specificity if off-target effects are suspected .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess therapeutic potential?
- Methodological Answer :
- Animal Models : Administer compound orally (10 mg/kg) or intravenously (2 mg/kg) in rodents .
- PK Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS .
- Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracks accumulation in target organs .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine A2B receptors (PDB: 4UHR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .
Data Interpretation and Reproducibility
Q. How can researchers address variability in synthetic yields reported across literature?
- Methodological Answer :
- Reagent Purity : Use freshly distilled DMF and anhydrous K₂CO₃ to minimize side reactions .
- Catalyst Screening : Test Pd/C vs. CuI for coupling steps; CuI may improve yields by 15–20% .
- Scale-Up Protocols : Optimize stirring rate and cooling for exothermic reactions during scale-up .
Q. What are the best practices for validating biological activity in independent labs?
- Methodological Answer :
- Blind Testing : Share coded samples with collaborating labs to eliminate bias .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
- Data Transparency : Publish raw NMR/MS files in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
